molecular formula C12H14O3 B8652790 4-(2,3-Dihydro-5-benzofuranyl)butanoic acid

4-(2,3-Dihydro-5-benzofuranyl)butanoic acid

Cat. No. B8652790
M. Wt: 206.24 g/mol
InChI Key: PVDAXUSZNHTCHH-UHFFFAOYSA-N
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Patent
US04863951

Procedure details

300 g of zinc and 30 g of mercuric chloride are added with stirring to a mixture containing 510 ml of concentrated hydrochloric acid in 240 ml of water, 141 g of 4-(2,3-dihydro-5-benzofuranyl)-4-oxobutanoic acid obtained above and 300 ml of toluene. The reaction medium is brought to reflux for 6 hours. 150 ml of concentrated hydrochloric acid are added and refluxing is continued overnight.
Quantity
510 mL
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
[Compound]
Name
mercuric chloride
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
300 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:11](=O)[CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:10][C:5]=2[CH2:4][CH2:3]1.C1(C)C=CC=CC=1>O.[Zn]>[O:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:10][C:5]=2[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
510 mL
Type
reactant
Smiles
Cl
Name
Quantity
141 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)C(CCC(=O)O)=O
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Four
Name
mercuric chloride
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
300 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1CCC2=C1C=CC(=C2)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.